
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is a heterocyclic compound that belongs to the class of tetraazacyclotetradecanes. These compounds are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of ethyl and methyl groups at specific positions on the ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid to form the intermediate, which is then further reacted with methyl iodide to introduce the methyl groups. The final cyclization step involves the use of a strong base such as sodium hydroxide to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atoms.
Scientific Research Applications
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethyl and methyl groups, resulting in different chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Contains methyl groups but lacks ethyl groups.
1,4,7-Triazacyclononane: A smaller macrocyclic ring with three nitrogen atoms.
Uniqueness
1,8-Diethyl-5,12-dimethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of both ethyl and methyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Properties
CAS No. |
143050-38-8 |
|---|---|
Molecular Formula |
C16H36N4 |
Molecular Weight |
284.48 g/mol |
IUPAC Name |
1,8-diethyl-5,12-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H36N4/c1-5-19-11-7-15(3)18-10-14-20(6-2)12-8-16(4)17-9-13-19/h15-18H,5-14H2,1-4H3 |
InChI Key |
UIWAUPVZVQZOSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(NCCN(CCC(NCC1)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


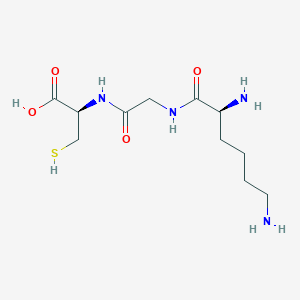
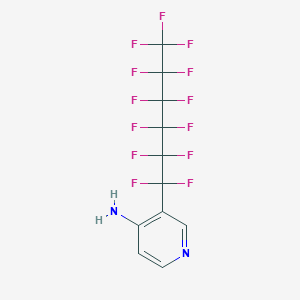


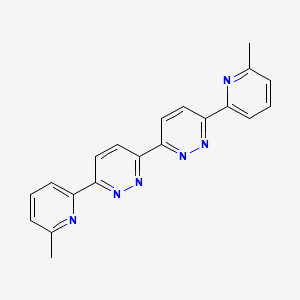
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
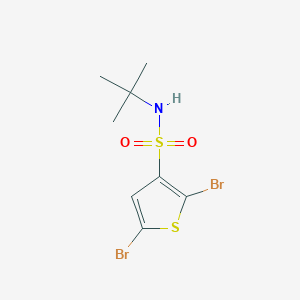
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

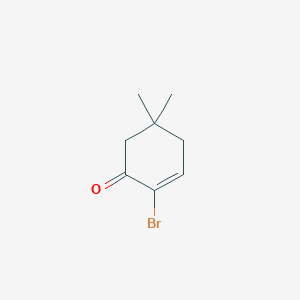

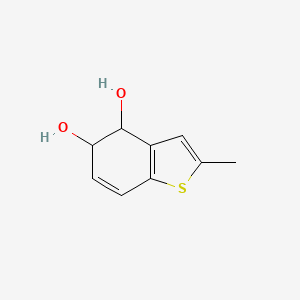
![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
